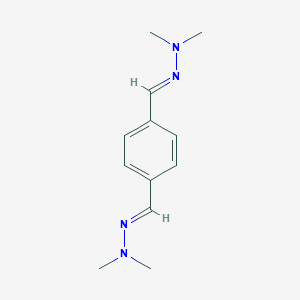
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as CEM-102, is a novel antibiotic that has been developed to combat resistant bacterial infections. It belongs to the family of tetracycline antibiotics and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the inhibition of bacterial protein synthesis by binding to the 30S subunit of the ribosome. It has been shown to have a similar mechanism of action to tetracyclines, but with improved activity against resistant strains of bacteria.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been shown to have low toxicity and is well-tolerated in animal studies. It has a good pharmacokinetic profile, with high bioavailability and a long half-life. It has also been shown to have good tissue penetration, which is important for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic profile. However, its limitations include the need for further studies to determine its efficacy in clinical trials and its potential for resistance development.
Zukünftige Richtungen
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. These include the optimization of the synthesis method to improve yield and reduce costs, the investigation of its efficacy in clinical trials, and the development of combination therapies to prevent resistance development. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and pregnant women.
Conclusion:
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a promising antibiotic that has shown potent activity against resistant strains of bacteria. Its low toxicity, good pharmacokinetic profile, and tissue penetration make it a promising candidate for the treatment of bacterial infections. However, further studies are needed to determine its efficacy in clinical trials and its potential for resistance development.
Synthesemethoden
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. The synthesis process is relatively simple and can be carried out in a few steps with high yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has potent activity against resistant strains of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It has also been shown to be effective against Mycobacterium tuberculosis, which is a major cause of tuberculosis.
Eigenschaften
Produktname |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine |
|---|---|
Molekularformel |
C16H25ClN2O3 |
Molekulargewicht |
328.83 g/mol |
IUPAC-Name |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25ClN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
YTCPAPUGEUBIEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Cl)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)


![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)





![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
